molecular formula C17H24N2O B5158804 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole

1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole

Cat. No. B5158804
M. Wt: 272.4 g/mol
InChI Key: QORYRMHSBFXFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole, also known as DMH-I, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of imidazole derivatives and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole is not fully understood. However, it has been proposed that this compound may inhibit the activity of several enzymes and signaling pathways that are involved in cancer growth and Alzheimer's disease. This compound has also been found to bind to several proteins, including heat shock proteins and tubulin, which may contribute to its anticancer and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer growth. This compound has also been found to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been found to be stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and signaling pathways that this compound targets. This information could provide insights into the mechanism of action of this compound and potentially lead to the development of more effective anticancer and anti-Alzheimer's disease agents. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer agents or in combination with radiation therapy.

Synthesis Methods

1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole can be synthesized by reacting 2,6-dimethylphenol with 6-bromo-1-hexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield this compound. The synthesis of this compound has been reported in several research articles and has been found to be a reliable method for obtaining this compound in high yields.

Scientific Research Applications

1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential use in various scientific research applications. One of the most significant areas of research is its potential use as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, prostate, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

1-[6-(2,6-dimethylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-15-8-7-9-16(2)17(15)20-13-6-4-3-5-11-19-12-10-18-14-19/h7-10,12,14H,3-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORYRMHSBFXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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